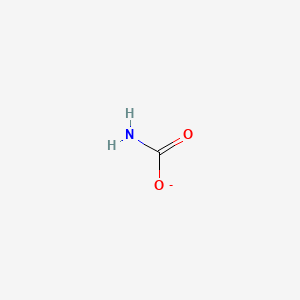

Carbamate

説明

特性

CAS番号 |

302-11-4 |

|---|---|

分子式 |

CH2NO2- |

分子量 |

60.032 g/mol |

IUPAC名 |

carbamate |

InChI |

InChI=1S/CH3NO2/c2-1(3)4/h2H2,(H,3,4)/p-1 |

InChIキー |

KXDHJXZQYSOELW-UHFFFAOYSA-M |

SMILES |

C(=O)(N)[O-] |

正規SMILES |

C(=O)(N)[O-] |

他のCAS番号 |

302-11-4 |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of the Carbamate Functional Group

For Researchers, Scientists, and Drug Development Professionals

The carbamate functional group, characterized by a carbonyl group flanked by an oxygen and a nitrogen atom, is a cornerstone in modern organic chemistry and medicinal chemistry.[1] Its unique structural and electronic properties confer a balance of stability and reactivity that is exploited in a wide array of applications, from protecting groups in complex syntheses to key pharmacophores in drug design. This technical guide provides a comprehensive overview of the core chemical properties of carbamates, with a focus on quantitative data, detailed experimental protocols, and visual representations of key chemical processes.

Structural and Physicochemical Properties

The this compound moiety can be considered a hybrid of an amide and an ester, and its properties reflect this duality.[1] The delocalization of the nitrogen lone pair into the carbonyl group results in a planar structure with a significant rotational barrier around the C-N bond, leading to the existence of syn and anti conformers.[1]

Molecular Geometry

The geometry of the this compound group is crucial for its interactions with biological targets. The key bond lengths and angles determine the spatial arrangement of the functional group and its steric and electronic profile.

| Parameter | Typical Value (Å) | Notes |

| C=O Bond Length | ~1.21 | |

| C-N Bond Length | 1.35 - 1.40 | Shorter than a typical C-N single bond due to resonance.[2][3] The bond length is influenced by the electron-withdrawing ability of the N-substituent.[2][3] |

| C-O Bond Length | ~1.35 | |

| N-H Bond Length | ~1.01 |

| Parameter | Typical Value (°) | Notes |

| O=C-N Angle | ~125° | |

| O=C-O Angle | ~125° | |

| O-C-N Angle | ~110° | |

| C-N-H Angle | ~120° | Reflects the sp2 character of the nitrogen atom due to resonance. |

Acidity and Basicity (pKa)

The pKa of the N-H proton in a this compound is a critical parameter, influencing its hydrogen bonding capacity and reactivity. The acidity is significantly influenced by the nature of the substituents on the nitrogen and oxygen atoms.

| Compound Type | Solvent | Approximate pKa |

| N-H of simple alkyl carbamates | DMSO | ~24-25 |

| N-H of N-phenyl this compound | DMSO | ~23 |

| N-H of N-sulfonyl carbamates | DMSO | ~16-17 |

Reactivity and Stability

Carbamates exhibit good chemical and proteolytic stability, a key feature in their application in drug design.[1] However, their cleavage under specific conditions is essential for their roles as protecting groups and prodrugs.

Hydrolysis

The hydrolysis of carbamates to the corresponding amine, alcohol, and carbon dioxide is a crucial reaction, particularly in biological systems. The rate of hydrolysis is highly dependent on pH and the substitution pattern of the this compound.

General Hydrolysis Trends:

-

Base-catalyzed hydrolysis is generally faster than acid-catalyzed hydrolysis.

-

Primary carbamates (R-NH-COOR') can undergo hydrolysis via an E1cB-type mechanism, which is often faster than the BAC2 mechanism observed for secondary and tertiary carbamates.

-

The nature of the leaving group (the -OR' moiety) and the substituents on the nitrogen atom significantly impact the rate of hydrolysis. Electron-withdrawing groups on the aryl ring of O-aryl carbamates generally increase the rate of hydrolysis.

| This compound Type | Conditions | Relative Stability |

| N-Aryl carbamates | Alkaline | Generally less stable than N-alkyl carbamates. |

| N,N-Disubstituted carbamates | Alkaline | Generally more stable than N-monosubstituted carbamates.[4] |

| Cyclic carbamates (5- or 6-membered) | Metabolic | Generally stable to metabolic ring-opening.[1] |

A comprehensive table of hydrolysis rate constants is challenging to compile due to the vast structural diversity of carbamates and the dependence on specific reaction conditions. Researchers should consult the primary literature for kinetic data on specific carbamates of interest.

Enzymatic Cleavage

In biological systems, the cleavage of carbamates is often mediated by enzymes, particularly esterases such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[5] This enzymatic cleavage is the basis for the pharmacological activity of many this compound-based drugs and the activation of this compound prodrugs. The rate of enzymatic hydrolysis is dependent on the specific enzyme and the structure of the this compound substrate.

Synthesis of Carbamates

A variety of synthetic methods are available for the formation of the this compound linkage, allowing for the preparation of a wide range of this compound-containing molecules.

From Isocyanates and Alcohols

The reaction of an isocyanate with an alcohol is a straightforward and high-yielding method for the synthesis of carbamates.

Experimental Protocol: Synthesis of a this compound from an Isocyanate and an Alcohol

-

Materials:

-

Isocyanate (1.0 eq)

-

Alcohol (1.0 - 1.2 eq)

-

Anhydrous, aprotic solvent (e.g., THF, CH2Cl2)

-

Optional: Catalyst (e.g., dibutyltin (B87310) dilaurate, triethylamine)

-

-

Procedure:

-

Dissolve the alcohol in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

If using a catalyst, add it to the alcohol solution.

-

Slowly add the isocyanate to the stirred alcohol solution at room temperature. The reaction is often exothermic, and cooling may be necessary for reactive substrates.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS).

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

-

As Amine Protecting Groups

Carbamates are extensively used as protecting groups for amines in multi-step organic synthesis. The most common this compound protecting groups are tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc).

Experimental Protocol: Boc Protection of an Amine using Di-tert-butyl dicarbonate (B1257347) (Boc)₂O

-

Materials:

-

Amine (1.0 eq)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.05 - 1.2 eq)

-

Solvent (e.g., THF, CH2Cl2, or a biphasic mixture like dioxane/water)

-

Base (e.g., triethylamine, NaHCO₃, or NaOH)

-

-

Procedure:

-

Dissolve the amine in the chosen solvent system.

-

Add the base to the solution.

-

Add (Boc)₂O to the stirred solution.

-

Stir the reaction at room temperature for 1-12 hours, monitoring the progress by TLC.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the product by column chromatography if necessary.

-

Experimental Protocol: Cbz Protection of an Amine using Benzyl Chloroformate (Cbz-Cl)

-

Materials:

-

Amine (1.0 eq)

-

Benzyl chloroformate (Cbz-Cl) (1.1 - 1.5 eq)

-

Aqueous base (e.g., Na₂CO₃ or NaHCO₃ solution)

-

Organic solvent (e.g., THF, dioxane)

-

-

Procedure:

-

Dissolve the amine in a mixture of the organic solvent and the aqueous base solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add Cbz-Cl to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify by recrystallization or column chromatography.

-

Experimental Protocol: Fmoc Protection of an Amine using Fmoc-Cl or Fmoc-OSu

-

Materials:

-

Amine (1.0 eq)

-

Fmoc-Cl or Fmoc-OSu (1.05 - 1.2 eq)

-

Base (e.g., NaHCO₃, pyridine)

-

Solvent (e.g., dioxane/water, CH₂Cl₂)

-

-

Procedure (using Fmoc-OSu):

-

Dissolve the amine in a suitable solvent such as a mixture of dioxane and water.

-

Add NaHCO₃ to the solution.

-

Add Fmoc-OSu and stir the mixture at room temperature until the reaction is complete (monitor by TLC).

-

Acidify the solution with dilute HCl and extract the product with an organic solvent.

-

Wash the organic layer, dry, and concentrate to obtain the Fmoc-protected amine.

-

Visualizing this compound Chemistry

Diagrams generated using Graphviz (DOT language) can effectively illustrate the fundamental chemical principles of carbamates.

Caption: Resonance structures illustrating electron delocalization in the this compound functional group.

Caption: Simplified mechanism of base-catalyzed this compound hydrolysis.

Caption: Mechanism of acetylcholinesterase inhibition by a this compound.

Conclusion

The this compound functional group is a versatile and vital component in the toolkit of chemists and drug developers. Its unique blend of stability and tunable reactivity allows for its use in a multitude of applications, from the precise construction of complex molecules to the design of innovative therapeutics. A thorough understanding of its chemical properties, supported by quantitative data and robust experimental protocols, is essential for harnessing its full potential in scientific research and development.

References

- 1. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. www3.nd.edu [www3.nd.edu]

- 3. Unusually low barrier to this compound C-N rotation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound ester prodrugs of dopaminergic compounds: synthesis, stability, and bioconversion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

The Architectural Versatility of Carbamates: A Technical Guide to Novel Derivatives in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The carbamate functional group, a cornerstone in medicinal chemistry, continues to demonstrate remarkable versatility in the design of novel therapeutic agents. Its unique structural and electronic properties, acting as a hybrid of an amide and an ester, allow it to serve as a key pharmacophore or a strategic prodrug moiety. This technical guide provides an in-depth exploration of the synthesis, biological activity, and therapeutic potential of novel this compound derivatives, with a focus on their application in the treatment of neurodegenerative diseases and cancer.

The this compound Moiety: A Privileged Scaffold in Drug Design

The this compound group's ability to engage in hydrogen bonding, act as a stable bioisostere for amide bonds, and modulate physicochemical properties makes it a highly attractive scaffold in drug discovery.[1][2] Its incorporation into a molecule can enhance biological activity, improve metabolic stability, and increase cell membrane permeability.[3][4] this compound derivatives have been successfully developed as drugs for a range of diseases, including Alzheimer's disease, cancer, and various infections.[3][5][6]

Synthetic Strategies for Novel this compound Derivatives

The synthesis of carbamates can be broadly categorized into traditional and modern "green" methodologies. The choice of synthetic route often depends on the desired substitution pattern, substrate sensitivity, and scalability.

Traditional Synthetic Routes

Historically, the synthesis of carbamates has relied on reactive and often hazardous reagents like phosgene (B1210022) and its derivatives.[7][8] While effective, these methods pose significant safety and environmental concerns.[7]

A common traditional method involves the reaction of an alcohol with an isocyanate. Another established route is the Curtius rearrangement, where an acyl azide (B81097) thermally decomposes to an isocyanate intermediate, which is then trapped by an alcohol to form the this compound.[8] Alkyl chloroformates are also frequently used reagents for this compound synthesis.[8][9]

Greener Synthetic Alternatives

In recent years, there has been a significant shift towards more sustainable and environmentally friendly methods for this compound synthesis.[7] These approaches aim to replace toxic reagents and minimize waste generation.

Key greener alternatives include:

-

Carbon Dioxide (CO2) Based Methods: Utilizing CO2 as a C1 source is a highly attractive and sustainable approach.[2][8] These reactions typically involve the coupling of an amine, CO2, and an alkyl halide.[10]

-

Dimethyl Carbonate (DMC) Route: DMC offers a safer alternative to phosgene and can react with amines to form carbamates under milder conditions.[7]

-

Oxidative Carbonylation: This method involves the reaction of an amine, carbon monoxide, and an alcohol, often catalyzed by a transition metal.[7]

-

Transcarbamoylation: This approach uses a this compound donor, such as methyl this compound, to transfer the carbamoyl (B1232498) group to an alcohol, often catalyzed by tin compounds.[11]

This compound Derivatives as Enzyme Inhibitors

A significant application of this compound derivatives in drug discovery is their role as enzyme inhibitors. The this compound moiety can act as a "pseudo-irreversible" inhibitor by carbamoylating the serine residue in the active site of enzymes like cholinesterases.[12]

Cholinesterase Inhibitors for Alzheimer's Disease

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by a decline in acetylcholine (B1216132) levels.[13] this compound-based cholinesterase inhibitors, such as rivastigmine, are a cornerstone of AD therapy.[13][14] These drugs increase acetylcholine levels in the brain by inhibiting both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[13][15]

Recent research has focused on developing novel this compound derivatives with improved selectivity and additional beneficial properties, such as antioxidant and anti-neuroinflammatory activities.[16][17][18]

Table 1: Biological Activity of Novel this compound-Based Cholinesterase Inhibitors

| Compound | Target Enzyme(s) | IC50 (µM) | Reference |

| Compound 16 | BuChE | 2.00 | [15] |

| Compound 120 | AChE | 0.4 | [16] |

| Compound 94 | AChE | 1.2 | [16] |

| Compound C7 | hAChE | 0.03035 | [18] |

| Compound C7 | hBuChE | 0.04803 | [18] |

| BMC-3 | AChE | 0.792 | [19] |

| BMC-3 | BuChE | 0.0022 | [19] |

| BMC-16 | AChE | 0.266 | [19] |

| BMC-16 | BuChE | 0.0106 | [19] |

| Compound C3 | MAGL | 22.86 | [20] |

| Compound C3 | AChE | 61.78 | [20] |

| Compound C5 | MAGL | 46.65 | [20] |

| Compound C5 | AChE | 89.40 | [20] |

hAChE: human Acetylcholinesterase, hBuChE: human Butyrylcholinesterase, MAGL: Monoacylglycerol Lipase

Carbamates in Cancer Therapy

This compound derivatives have also emerged as promising anticancer agents.[5][6] They can act as prodrugs, releasing a cytotoxic agent at the tumor site, or as inhibitors of key enzymes involved in cancer progression.[5] For example, some this compound derivatives of colchicine (B1669291) have shown potent antiproliferative activity by inhibiting tubulin polymerization.[21] Steroidal carbamates have also demonstrated antitumor activity against colon cancer cells.[22]

Table 2: Anticancer Activity of Novel this compound Derivatives

| Compound | Cell Line(s) | IC50 (µM) | Reference |

| Compound 13 | Leukemia L1210 | 3.2 | [5] |

| Compound 6 | Mouse Colon Carcinoma CT26WT | 26.8 | [22] |

| Colchicine Derivatives | Various human cancer cell lines | Low nanomolar range | [21] |

Antimicrobial Potential of this compound Derivatives

The this compound scaffold has also been explored for the development of novel antimicrobial agents.[23][24] Cephalosporin-carbamate conjugates have shown potent antibacterial activity by targeting both penicillin-binding proteins and DNA gyrase.[25] Sucrose octa(N-ethyl)this compound has demonstrated strong inhibition against a range of bacteria and fungi.[26]

Table 3: Antimicrobial Activity of a Sucrose this compound Derivative

| Organism | MIC (µg/mL) | Reference |

| S. aureus | 180 ± 6 | [26] |

| B. cereus | 94 ± 0 | [26] |

| P. aeruginosa | 94 ± 2 | [26] |

| T. viride | 90 ± 6 | [26] |

| A. versicolor | 180 ± 10 | [26] |

Experimental Protocols

General Synthesis of Ethyl (2-hydroxypropyl)this compound[9]

This protocol describes a common method for introducing an ethyl this compound moiety onto a primary amine.

Materials:

-

1-Amino-2-propanol

-

Ethyl chloroformate

-

Dichloromethane (B109758) (DCM, anhydrous)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

To a three-neck round-bottom flask, add 1-amino-2-propanol and anhydrous dichloromethane.

-

Add triethylamine to the flask and cool the mixture to 0 °C in an ice bath.

-

Dissolve ethyl chloroformate in anhydrous dichloromethane and add it dropwise to the stirred reaction mixture, maintaining the temperature at 0-5 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction with deionized water.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

If necessary, purify the product by column chromatography.

Continuous-Flow Synthesis of Carbamates from CO2[27]

This protocol outlines a modern, efficient method for this compound synthesis.

Setup:

-

Vapourtec E-series flow chemistry device with a 10 mL coil reactor.

Procedure:

-

Prepare a solution of the corresponding amine, alkyl bromide, and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in acetonitrile.

-

Heat the reactor to the desired temperature (e.g., 70 °C).

-

Use a back-pressure regulator set to, for example, 3 bar.

-

Pump the reactant solution and CO2 into the reactor at defined flow rates.

-

Collect the product stream after the back-pressure regulator.

-

Isolate the product by removing the solvent under reduced pressure.

Visualizing Key Pathways and Workflows

Signaling Pathway: Cholinesterase Inhibition by Carbamates

Caption: Mechanism of cholinesterase inhibition by this compound derivatives.

Experimental Workflow: General this compound Synthesis

Caption: A generalized workflow for the synthesis of this compound derivatives.

Logical Relationship: Traditional vs. Greener Synthesis Routes

Caption: Comparison of traditional and greener this compound synthesis routes.

References

- 1. This compound Group as Structural Motif in Drugs: A Review of this compound Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. This compound group as structural motif in drugs: a review of this compound derivatives used as therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Portico [access.portico.org]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. This compound synthesis by amination (carboxylation) or rearrangement [organic-chemistry.org]

- 11. This compound synthesis by carbamoylation [organic-chemistry.org]

- 12. researchgate.net [researchgate.net]

- 13. This compound as a potential anti-Alzheimer's pharmacophore: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Novel this compound derivatives as selective butyrylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. A novel this compound-based hybrid derivative with anti-neuroinflammatory properties as a selective butyrylcholinesterase inhibitor for Alzheimer's disease therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Design, synthesis and biological evaluation of this compound derivatives incorporating multifunctional carrier scaffolds as pseudo-irreversible cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Design, synthesis and biological evaluation of novel carbamates as potential inhibitors of acetylcholinesterase and butyrylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Flavonoid this compound hybrids: design, synthesis, and evaluation as multi-target enzyme inhibitors for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 21. An insight into the anticancer potential of carbamates and thiocarbamates of 10-demethoxy-10-methylaminocolchicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Synthesis of Four Steroidal Carbamates with Antitumor Activity against Mouse Colon Carcinoma CT26WT Cells: In Vitro and In Silico Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. Mechanisms of action of cephalosporin 3'-quinolone esters, carbamates, and tertiary amines in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Synthesis, Characterization, Antimicrobial and Antitumor Activities of Sucrose Octa(N-ethyl)this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Carbamate Formation from Isocyanates and Alcohols

For: Researchers, Scientists, and Drug Development Professionals

The formation of carbamates (urethanes) through the reaction of isocyanates and alcohols is a cornerstone of organic synthesis, pivotal in the production of polyurethanes and critical for the synthesis of numerous pharmaceutical compounds.[1][2] Carbamate groups, often used as bioisosteres for amide bonds, can enhance the pharmacokinetic properties of drug candidates.[2] A deep understanding of the reaction mechanism is therefore essential for process optimization, catalyst selection, and rational drug design. This guide provides a detailed examination of the uncatalyzed and catalyzed mechanisms, supported by quantitative data, experimental protocols, and process visualizations.

Core Reaction Mechanism

The fundamental reaction involves the nucleophilic addition of an alcohol to the electrophilic carbon of the isocyanate group.[2] The generally accepted mechanism proceeds through a nucleophilic attack followed by a proton transfer.[2] The reactivity of the isocyanate is influenced by its substituents; electron-withdrawing groups enhance the electrophilicity of the carbon atom and increase reactivity, whereas electron-donating groups decrease it.[2]

Early studies suggested a simple bimolecular reaction, first-order in both isocyanate and alcohol.[1][3] However, extensive kinetic investigations revealed a more complex scenario where the reaction order with respect to the alcohol is often greater than one.[1] This is attributed to the self-association of alcohol molecules through hydrogen bonding.[1][3]

The reaction is now understood to proceed via a multimolecular mechanism where alcohol oligomers (dimers, trimers) act as the primary nucleophiles.[1] These alcohol clusters facilitate the reaction by acting as a template for proton transfer in a concerted fashion, significantly lowering the activation energy compared to the direct addition of a single alcohol molecule.[1][3][4] At low alcohol concentrations, the reaction may involve monomers, but at higher concentrations, reactions with alcohol trimers can become dominant.[1] This "alcohol catalysis" is a key feature of the uncatalyzed reaction.[3]

Catalyzed Mechanisms

To accelerate this compound formation, especially with less reactive secondary alcohols, various catalysts are employed.[5][6] Catalysis can occur through two primary pathways: activation of the isocyanate via a nucleophilic catalyst or activation of the alcohol via a basic catalyst.

Tertiary amines are common catalysts in polyurethane chemistry.[7][8] The mechanism depends on the amine's basicity and steric hindrance.[9][10] Two main mechanisms are proposed:

-

Nucleophilic Catalysis: The amine attacks the isocyanate's carbonyl carbon, forming a highly reactive, unstable complex. This complex is then readily attacked by the alcohol. This pathway is favored by less sterically hindered amines like 1,4-diazabicyclo[2.2.2]octane (DABCO).[8][9]

-

General Base Catalysis: The amine forms a hydrogen-bonded complex with the alcohol, increasing the nucleophilicity of the oxygen atom for attack on the isocyanate. This is a concerted, termolecular mechanism.[11]

The catalytic activity of tertiary amines generally decreases with increased steric hindrance and lower basicity.[7][9]

Organotin compounds, such as dibutyltin (B87310) dilaurate (DBTDL), are highly efficient catalysts.[12] The proposed mechanism involves the formation of a ternary complex between the catalyst, alcohol, and isocyanate. A widely accepted mechanism suggests that the organotin dicarboxylate first reacts with the alcohol to form an organotin alkoxide complex.[12] This alkoxide is the dominant catalytic species. It then interacts with the isocyanate, facilitating the nucleophilic attack and leading to the this compound product while regenerating the catalyst.[12]

Quantitative Data: Kinetics and Activation Energies

The rate of this compound formation is highly dependent on the structure of the alcohol and isocyanate, solvent, temperature, and catalyst. Primary alcohols are generally more reactive than secondary alcohols due to reduced steric hindrance.[5][6][13]

| Reactants (Isocyanate + Alcohol) | Solvent | Catalyst | k (L mol⁻¹ min⁻¹) | Apparent Activation Energy (Ea) | Reference |

| Phenyl Isocyanate + Butan-1-ol | THF/Alcohol | None | 6.0 x 10⁻³ (at 25°C) | 34.1 kJ/mol | [5][13] |

| Phenyl Isocyanate + Butan-2-ol | THF/Alcohol | None | 1.0 x 10⁻³ (at 25°C) | 38.4 kJ/mol | [5][13] |

| Phenyl Isocyanate + 2-Butanol | Xylene | None | - | 41 kJ/mol | [5] |

| Phenyl Isocyanate + n-Butyl Alcohol | Excess Alcohol | None | - | 11.5 kcal/mol (~48 kJ/mol) | [14] |

| Phenyl Isocyanate + sec-Butyl Alcohol | Excess Alcohol | None | - | 12.5 kcal/mol (~52 kJ/mol) | [14] |

| Phenyl Isocyanate + 1-Butanethiol | Toluene | Triethylamine (0.05 M) | 0.0422 | - | [10] |

Note: Rate constants and activation energies are highly condition-dependent. The values presented are for comparative purposes.

The experimental activation energies for uncatalyzed reactions of aryl isocyanates with alcohols typically fall within the range of 17–54 kJ/mol.[3][4] The large negative entropy of activation observed in some studies suggests a highly ordered transition state, consistent with the proposed cyclic mechanisms involving alcohol clusters.[5]

Experimental Protocols

Monitoring the kinetics of isocyanate-alcohol reactions is crucial for mechanistic studies. In-situ spectroscopic techniques are particularly powerful as they allow for real-time tracking of reactant consumption and product formation without disturbing the reaction.[15]

Objective: To determine the reaction rate constant by monitoring the disappearance of the isocyanate peak.

Methodology:

-

System Setup: An automated lab reactor equipped with temperature control, mechanical stirring, and an in-situ Attenuated Total Reflectance (ATR) FTIR probe (like ReactIR) is used.[15]

-

Reagent Preparation: Stock solutions of the desired isocyanate and alcohol are prepared in a suitable, dry solvent (e.g., THF, xylene).

-

Background Spectrum: A background spectrum of the solvent and alcohol mixture is collected at the target reaction temperature.

-

Reaction Initiation: The isocyanate solution is injected into the reactor to start the reaction. For pseudo-first-order kinetics, the alcohol is used in large excess (e.g., 20-fold).[4][6]

-

Data Acquisition: FTIR spectra are collected automatically at regular intervals (e.g., every 30-60 seconds).[15] The disappearance of the characteristic isocyanate peak (around 2250-2275 cm⁻¹) is monitored.[15]

-

Data Analysis: The absorbance of the isocyanate peak is converted to concentration using a pre-established calibration curve (Beer's Law). The rate constant is then calculated by plotting the natural logarithm of the isocyanate concentration versus time.

Objective: To determine reaction rate constants by analyzing quenched aliquots of the reaction mixture.

Methodology:

-

Reaction Setup: The reaction is performed in a thermostatted vessel with magnetic stirring.

-

Sampling: At timed intervals, aliquots are withdrawn from the reaction mixture.

-

Quenching: Each aliquot is immediately added to a solution containing an excess of a quenching agent, such as dibutylamine, which rapidly reacts with any remaining isocyanate to form a stable urea (B33335) derivative.[10]

-

Analysis: The quenched samples are analyzed by reverse-phase HPLC with UV detection to quantify the concentration of the this compound product or the urea derivative formed from the unreacted isocyanate.[6][13]

-

Data Processing: Concentration-time data is used to determine the reaction order and calculate the rate constant.

Conclusion

The formation of carbamates from isocyanates and alcohols is a mechanistically rich reaction. While appearing simple, the process is governed by complex kinetics involving reactant self-association in the uncatalyzed pathway. The introduction of catalysts, such as tertiary amines and organotin compounds, provides alternative, lower-energy pathways that significantly accelerate the reaction. A thorough understanding of these mechanisms, supported by robust kinetic data from well-designed experiments, is indispensable for professionals in materials science and drug development, enabling precise control over reaction outcomes and the rational design of novel molecules and materials.

References

- 1. quantchem.kuleuven.be [quantchem.kuleuven.be]

- 2. Isocyanate-based multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. d-nb.info [d-nb.info]

- 7. researchgate.net [researchgate.net]

- 8. Reaction principle of tertiary amine catalyst - Knowledge - Green View Technology and Development Co., Ltd [gvchem.com]

- 9. researchgate.net [researchgate.net]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 12. Investigations of catalysis of urethane formation using organotin dicarboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. cdnsciencepub.com [cdnsciencepub.com]

- 15. mt.com [mt.com]

Exploring the Biological Activity of New Carbamate Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The carbamate functional group, characterized by its unique structural and electronic properties, continues to be a cornerstone in the development of novel therapeutic agents.[1][2][3] Its ability to act as a stable, peptide bond isostere and to participate in crucial hydrogen bonding interactions has led to its incorporation in a wide array of biologically active molecules.[1][4] This technical guide provides an in-depth exploration of the biological activities of newly developed this compound compounds, focusing on their quantitative data, experimental evaluation, and underlying mechanisms of action.

Overview of this compound Compounds in Drug Discovery

Carbamates are organic compounds derived from carbamic acid. Their inherent stability, ability to penetrate cell membranes, and resemblance to peptide bonds have made them a privileged scaffold in medicinal chemistry.[1][5] The versatility of the this compound moiety allows for fine-tuning of a molecule's physicochemical properties, such as lipophilicity and metabolic stability, thereby enhancing its pharmacokinetic and pharmacodynamic profile.[1][5] Consequently, this compound derivatives have been successfully developed as drugs for a range of diseases, including cancer, neurodegenerative disorders, and infectious diseases.[1][5]

Quantitative Biological Activity Data

The biological efficacy of novel this compound compounds is typically quantified through various in vitro and in vivo assays. The following tables summarize key quantitative data from recent studies, providing a comparative overview of their potency against different biological targets.

Table 1: Cholinesterase Inhibitory Activity of Novel this compound Derivatives

Cholinesterase inhibitors are crucial for the management of Alzheimer's disease.[6][7] Carbamates are a well-established class of these inhibitors.

| Compound ID | Target Enzyme | IC50 (µM) | Source |

| Compound 16 | Butyrylcholinesterase (BuChE) | 2.00 | [6] |

| BMC-3 | Acetylcholinesterase (AChE) | 0.792 | [7][8] |

| Butyrylcholinesterase (BuChE) | 0.0022 | [7][8] | |

| BMC-16 | Acetylcholinesterase (AChE) | 0.266 | [7][8] |

| Butyrylcholinesterase (BuChE) | 0.0106 | [7][8] | |

| Compound 10c | Butyrylcholinesterase (BuChE) | 0.07 | [9] |

| Compound 1 | Butyrylcholinesterase (BuChE) | 0.12 | [10] |

| Compound 7 | Butyrylcholinesterase (BuChE) | 0.38 | [10] |

Table 2: Antifungal Activity of Novel N-Aryl this compound Derivatives

Fungal infections pose a significant threat to agriculture and human health. Novel this compound fungicides are being developed to address this challenge.

| Compound ID | Fungal Species | EC50 (µg/mL) | Source |

| 3b1 | Botrytis cinerea | 12.94 | [11] |

| 3b2 | Botrytis cinerea | 17.21 | [11] |

| 3b2 | Fusarium graminearum | 9.53 | [11] |

| 3a9 | Colletotrichum destructivum | 16.70 | [11] |

| 3b12 | Colletotrichum siamense | 15.48 | [11] |

| 1af | Fusarium graminearum | 12.50 | [12] |

| 1z | Fusarium oxysporum | 16.65 | [12] |

Table 3: Anticancer and Anticonvulsant Activity of Novel this compound Derivatives

This compound compounds have also shown promise as anticancer and anticonvulsant agents.

| Compound ID | Activity Type | Cell Line / Model | IC50 / ED50 | Source |

| Compound 6 | Antiproliferative | CT26WT (colon carcinoma) | 26.8 µM (IC50) | [13] |

| Racemic-MBPC | Anticonvulsant | Rat MES test | 19–39 mg/kg (ED50) | [14] |

| MSPC | Anticonvulsant | Rat MES test | 13 mg/kg (i.p.), 28 mg/kg (p.o.) (ED50) | [14] |

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the evaluation of these novel this compound compounds.

Cholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to determine the anticholinesterase activity of compounds.

Principle: The assay measures the activity of acetylcholinesterase (AChE) or butyrylcholinesterase (BuChE) by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, which results from the reaction of thiocholine (B1204863) (produced from the hydrolysis of acetylthiocholine (B1193921) or butyrylthiocholine (B1199683) by the enzyme) with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add phosphate (B84403) buffer (pH 8.0), a solution of the test compound at various concentrations, and the enzyme solution (AChE from electric eel or BuChE from equine serum).

-

Incubate the mixture at a controlled temperature (e.g., 37°C) for a specified time (e.g., 15 minutes).

-

Add the substrate solution (acetylthiocholine iodide or butyrylthiocholine iodide) and DTNB to initiate the reaction.

-

Measure the absorbance of the yellow product at a specific wavelength (typically 412 nm) at regular intervals using a microplate reader.

-

Calculate the percentage of enzyme inhibition for each concentration of the test compound.

-

Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[15]

In Vitro Antifungal Activity Assay (Mycelial Growth Inhibition)

This assay is used to evaluate the efficacy of compounds in inhibiting the growth of pathogenic fungi.[11]

Procedure:

-

Prepare potato dextrose agar (B569324) (PDA) medium and sterilize it.

-

Incorporate the test compound at various concentrations into the molten PDA medium.

-

Pour the medium into Petri dishes and allow it to solidify.

-

Inoculate the center of each plate with a mycelial plug of the test fungus.

-

Incubate the plates at a suitable temperature (e.g., 25-28°C) for a specified period, until the mycelial growth in the control plate (without the test compound) reaches a certain diameter.

-

Measure the diameter of the fungal colony in both the control and treated plates.

-

Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(dc - dt) / dc] * 100, where dc is the average diameter of the fungal colony in the control group and dt is the average diameter of the fungal colony in the treated group.

-

Determine the EC50 value, the concentration of the compound that causes 50% inhibition of mycelial growth.[11]

Antiproliferative Activity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Procedure:

-

Seed the target cancer cells (e.g., CT26WT) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test this compound compounds for a specified duration (e.g., 48 or 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Living cells with active metabolism will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Remove the medium and dissolve the formazan crystals in a suitable solvent (e.g., DMSO or isopropanol).

-

Measure the absorbance of the resulting purple solution at a specific wavelength (usually between 500 and 600 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control cells.

-

Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[13]

Visualizing Mechanisms and Workflows

Diagrams are essential for illustrating complex biological pathways and experimental procedures. The following visualizations were created using the DOT language.

Signaling Pathway: Cholinesterase Inhibition in Alzheimer's Disease

Caption: Mechanism of cholinesterase inhibition by this compound compounds.

Experimental Workflow: In Vitro Antifungal Screening

References

- 1. This compound Group as Structural Motif in Drugs: A Review of this compound Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Novel this compound derivatives as selective butyrylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis and biological evaluation of novel carbamates as potential inhibitors of acetylcholinesterase and butyrylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Document: Design, synthesis and biological evaluation of novel carbamates as potential inhibitors of acetylcholinesterase and butyrylcholinesterase. ... - ChEMBL [ebi.ac.uk]

- 9. Novel arylthis compound-N-acylhydrazones derivatives as promising BuChE inhibitors: Design, synthesis, molecular modeling and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis of Four Steroidal Carbamates with Antitumor Activity against Mouse Colon Carcinoma CT26WT Cells: In Vitro and In Silico Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and Enantioselective Pharmacokinetic/Pharmacodynamic Analysis of New CNS-Active Sulfamoylphenyl this compound Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Novel Sulfonamide-Based Carbamates as Selective Inhibitors of BChE - PMC [pmc.ncbi.nlm.nih.gov]

Carbamate as a Bioisostere for Amide Bonds in Peptidomimetics: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic replacement of the ubiquitous amide bond with a carbamate linkage has emerged as a powerful tool in the design of peptidomimetics with enhanced therapeutic potential. This technical guide provides a comprehensive overview of the core principles, experimental methodologies, and quantitative data supporting the use of carbamates as amide bioisosteres. By delving into their synthesis, conformational properties, and biological impact, this document aims to equip researchers with the knowledge to effectively leverage this valuable modification in drug discovery.

Introduction: The Rationale for Amide Bond Isosterism

Peptides are crucial signaling molecules in a vast array of physiological processes, making them attractive starting points for drug development. However, their therapeutic application is often hampered by inherent weaknesses, primarily their susceptibility to proteolytic degradation and poor oral bioavailability. The amide bond, the defining feature of the peptide backbone, is the primary site of enzymatic cleavage.

Bioisosteric replacement of the amide bond with a more stable surrogate, such as a this compound, offers a compelling strategy to overcome these limitations. The this compound linkage, characterized by the -NH-CO-O- functional group, maintains key structural features of the amide bond, including its planar geometry and hydrogen bonding capabilities, while conferring increased resistance to proteolysis.[1][2] This enhanced stability can lead to a longer plasma half-life and improved pharmacokinetic profiles for peptidomimetic drugs.[3][4]

Physicochemical and Conformational Properties of the this compound Bond

The substitution of a methylene (B1212753) group (-CH2-) in the peptide backbone with an oxygen atom in the this compound linkage induces significant changes in the molecule's physicochemical and conformational properties.

Table 1: Comparison of Physicochemical Properties: Amide vs. This compound Bond

| Property | Amide Bond (-CO-NH-) | This compound Bond (-O-CO-NH-) | References |

| Rotational Energy Barrier (C-N bond) | ~15-20 kcal/mol | ~12-16 kcal/mol (3-4 kcal/mol lower than amides) | [2][5][6] |

| Conformational Preference | Predominantly trans | Can adopt both cis and trans conformations; anti is often favored by 1.0-1.5 kcal/mol | [2] |

| Hydrogen Bonding | Acts as both H-bond donor (N-H) and acceptor (C=O) | Acts as both H-bond donor (N-H) and acceptor (C=O and C-O-C) | [6] |

| Polarity | Polar | Generally more polar than amides | [7] |

| Electrophilicity of Carbonyl Carbon | Less electrophilic | More electrophilic than amides | [2][5] |

The lower rotational barrier around the C-N bond in carbamates, a result of the electronic influence of the adjacent oxygen atom, allows for greater conformational flexibility compared to the more rigid amide bond.[2][5][6] This can be advantageous in mimicking different secondary structures of peptides. Furthermore, the ability of carbamates to adopt both cis and trans conformations provides an additional layer of structural diversity for rational drug design.[2]

Synthesis of this compound-Containing Peptidomimetics

The incorporation of a this compound linkage into a peptide sequence can be achieved through various synthetic strategies, both in solution and on solid phase.

Solution-Phase Synthesis

A common approach involves the reaction of an amino acid ester with an isocyanate, which can be generated in situ from an acyl azide (B81097) (Curtius rearrangement) or by treating an amino acid with phosgene (B1210022) or a phosgene equivalent.

Solid-Phase Synthesis

Solid-phase peptide synthesis (SPPS) offers a more efficient and automatable method for preparing this compound-containing peptidomimetics. Several strategies have been developed, including the use of pre-formed this compound-linked dipeptide building blocks or the on-resin formation of the this compound bond.

Biological Activity and Enzymatic Stability

The replacement of an amide bond with a this compound can significantly impact the biological activity and metabolic stability of a peptidomimetic.

Enhanced Enzymatic Stability

One of the primary advantages of the this compound linkage is its increased resistance to cleavage by proteases.[1][2] This enhanced stability translates to a longer duration of action in vivo.

Table 2: Enzymatic Stability of this compound-Containing Peptidomimetics

| Compound/Peptide | Modification | Medium | Half-life (t½) | Reference |

| This compound-based FAAH inhibitor | This compound linkage | Rat Plasma | Varies (e.g., 77 min for Carbaryl) | [8] |

| Peptidyl-α-hydroxyglycine derivatives | This compound precursor | 80% Human Plasma | 1.3 - 3.9 h | [4] |

| OT Variants | Various modifications | Simulated Intestinal Fluid (SIF) | >24 h for some variants | [3] |

Note: Data on the half-life of this compound peptidomimetics in simulated gastric and intestinal fluids is limited and represents an area for further research.

Modulation of Biological Activity

The introduction of a this compound can modulate the binding affinity and selectivity of a peptidomimetic for its target protein. This is exemplified by the development of potent inhibitors of serine proteases and other enzymes.

Table 3: Biological Activity of this compound-Containing Peptidomimetics

| Compound | Target | Assay | Potency (IC₅₀, Kᵢ, Kₑ) | Reference |

| Piperidine (B6355638) this compound 8b | Hepsin | Inhibition Assay | IC₅₀ = 0.6 nM | Damalanka et al. |

| Piperidine this compound 8c | Hepsin | Inhibition Assay | IC₅₀ = 0.5 nM | Damalanka et al. |

| Piperidine this compound 8b | Matriptase | Inhibition Assay | IC₅₀ = 30 nM | Damalanka et al. |

| Piperidine this compound 8c | Matriptase | Inhibition Assay | IC₅₀ = 70 nM | Damalanka et al. |

| N-Alkyl Glycine NHS-Carbamate (NAP553) | Plasmin | Inhibition Assay | k₂/Kᵢ = 1.3 x 10⁵ M⁻¹s⁻¹ | Ferguson et al. |

| N-Alkyl Glycine NHS-Carbamate (NAP559) | Thrombin | Inhibition Assay | k₂/Kᵢ = 2.7 x 10⁵ M⁻¹s⁻¹ | Ferguson et al. |

| Peptidomimetic XI | HIV Entry (CD4) | SPR | Kₑ = 10 µM | (July 26 2006)[9] |

| Peptidomimetic I | HIV Entry (CD4) | SPR | Kₑ = 39 µM | (July 26 2006)[9] |

| This compound 12 | SARS-CoV-2 Mpro | Binding Assay | Kₑ = 26 nM | [10][11] |

| This compound 13 | SARS-CoV-2 Mpro | Binding Assay | Kₑ = 30 nM | [10][11] |

Case Study: this compound Peptidomimetics as Serine Protease Inhibitors

A notable application of this compound bioisosteres is in the development of inhibitors for serine proteases such as HGFA, matriptase, and hepsin, which are implicated in cancer progression through the activation of the MET and RON receptor tyrosine kinases.[12]

Signaling Pathway

The aberrant activation of MET and RON by their respective ligands, HGF and MSP, triggers a cascade of downstream signaling events that promote cell proliferation, survival, motility, and invasion. Key signaling nodes include the PI3K/AKT/mTOR and MAPK pathways.[12][13][14][15]

MET and RON Signaling Pathways

Experimental Workflow for Inhibitor Synthesis and Evaluation

The development of this compound-based serine protease inhibitors typically follows a structured workflow from synthesis to biological evaluation.

Inhibitor Synthesis and Evaluation Workflow

Detailed Experimental Protocols

General Procedure for the Synthesis of Piperidine this compound Peptidomimetics (as per Damalanka et al.)

-

Synthesis of Amino Acid Isocyanates: The corresponding amino acid methyl ester hydrochloride is refluxed with trichloromethyl chloroformate to yield the amino acid isocyanate.

-

Synthesis of Piperidinol Derivatives: Grignard reactions with commercially available tert-butyl 4-oxopiperidine-1-carboxylate are performed to obtain 1-Boc-4-piperidinol derivatives.

-

Formation of this compound Esters: The amino acid isocyanate is treated with the piperidinol derivative in the presence of a base like trimethylamine (B31210) in a suitable solvent such as dry acetonitrile.

-

Modification and Deprotection: Further modifications, such as the addition of sulfonyl groups, can be carried out. The Boc protecting group is then removed using dry HCl in dioxane.

-

Peptide Coupling: The resulting amine is coupled with the desired peptide fragment using standard peptide coupling reagents like HATU or HBTU/HOBt.

-

Final Deprotection and Purification: Global side-chain deprotection is performed using a cocktail of TFA/water/thioanisole, followed by purification using reverse-phase preparatory HPLC.

General Procedure for Solid-Phase Synthesis of this compound-Modified Peptides

-

Resin Preparation: A suitable solid support, such as Rink amide resin, is swelled in an appropriate solvent (e.g., DMF).[16]

-

Fmoc Deprotection: The Fmoc protecting group of the resin is removed using a solution of piperidine in DMF.[17]

-

Coupling of the First Amino Acid: The first Fmoc-protected amino acid is coupled to the resin using a coupling agent like HBTU/HOBt and a base such as DIEA.[17]

-

This compound Linkage Formation: To introduce the this compound, a chloroformate derivative of the next amino acid can be used, or an alcohol can be reacted with an on-resin N-terminal isocyanate generated in situ.

-

Peptide Elongation: Subsequent amino acids are coupled using standard Fmoc-SPPS protocols.[16][17]

-

Cleavage and Deprotection: The final peptide is cleaved from the resin and all side-chain protecting groups are removed using a cleavage cocktail, typically containing TFA.[17]

Enzymatic Inhibition Assay Protocol (General)

-

Enzyme and Substrate Preparation: Prepare stock solutions of the target protease and a suitable fluorogenic substrate in an appropriate assay buffer.

-

Inhibitor Preparation: Prepare serial dilutions of the this compound peptidomimetic inhibitor in the assay buffer.

-

Assay Setup: In a microplate, add the enzyme, inhibitor (at various concentrations), and buffer. Incubate for a predetermined time at a specific temperature (e.g., 37°C).

-

Initiation of Reaction: Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

-

Fluorescence Measurement: Monitor the increase in fluorescence over time using a microplate reader at the appropriate excitation and emission wavelengths for the fluorogenic substrate.

-

Data Analysis: Calculate the initial reaction rates and determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration. Further kinetic analysis can be performed to determine the inhibition constant (Kᵢ) and the mechanism of inhibition.

Conclusion

The this compound linkage serves as a highly effective bioisostere for the amide bond in peptidomimetics, offering a potent strategy to enhance metabolic stability and modulate biological activity. The increased resistance to proteolytic degradation, coupled with the ability to fine-tune conformational properties, makes this compound-containing peptidomimetics promising candidates for drug development across a range of therapeutic areas. The synthetic methodologies and analytical protocols outlined in this guide provide a solid foundation for researchers to explore the full potential of this valuable structural modification in their pursuit of novel and effective therapeutics.

References

- 1. PI3K/AKT, MAPK and AMPK signalling: protein kinases in glucose homeostasis | Expert Reviews in Molecular Medicine | Cambridge Core [cambridge.org]

- 2. This compound Group as Structural Motif in Drugs: A Review of this compound Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. On the Utility of Chemical Strategies to Improve Peptide Gut Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Recent Advances in the Synthesis of C-Terminally Modified Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Physical and chemical properties of amides-Kerui Chemicals [keruichemical.com.cn]

- 8. Pharmacokinetics and metabolism of two this compound insecticides, carbaryl and landrin, in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and optimization of peptidomimetics as HIV entry inhibitors against the receptor protein CD4 using STD NMR and ligand docking - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. air.unimi.it [air.unimi.it]

- 11. Recent Advances in SARS-CoV-2 Main Protease Inhibitors: From Nirmatrelvir to Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Role of PI3K/AKT and MAPK Signaling Pathways in Erythropoietin Signalization - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. portlandpress.com [portlandpress.com]

- 16. Peptide synthesis - Wikipedia [en.wikipedia.org]

- 17. Enzyme kinetic and binding studies identify determinants of specificity for the immunomodulatory enzyme ScpA, a C5a inactivating bacterial protease - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the History and Discovery of Carbamate Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

The carbamate functional group, an ester of carbamic acid (R₂NC(O)OR'), is a cornerstone of modern organic and medicinal chemistry. Its unique structural and electronic properties, which can be described as a hybrid of an amide and an ester, impart a remarkable combination of stability and reactivity. This has led to the widespread application of carbamates in pharmaceuticals, agrochemicals, and polymers. From naturally occurring alkaloids to blockbuster drugs and high-performance polyurethanes, the history of this compound chemistry is a story of fundamental discoveries that have had profound societal impacts. This technical guide provides an in-depth exploration of the key milestones, experimental protocols, and conceptual leaps in the discovery and development of this vital chemical entity.

Early History and Foundational Syntheses

The journey into this compound chemistry began in the mid-19th century, transitioning from the isolation of natural products to the first deliberate laboratory syntheses.

Natural Origins: Physostigmine (B191203)

The first recognized biological activity of a this compound was observed long before its chemical structure was understood. In the 19th century, tribes in West Africa used an extract from the Calabar bean (Physostigma venenosum) as an ordeal poison. The active alkaloid, physostigmine , was isolated in 1864 by Jobst and Hesse. It was later identified as a methyl this compound ester and became a crucial tool in medicine for treating glaucoma due to its ability to inhibit the enzyme acetylcholinesterase.[1] This natural product provided the first glimpse into the potent biological effects of the this compound moiety and served as a blueprint for future drug design.

The First Synthesis: Charles-Adolphe Wurtz (1849)

The first deliberate synthesis of a simple this compound, then known as a urethane, is credited to the French chemist Charles-Adolphe Wurtz in 1849.[2] Wurtz's pioneering work demonstrated that urethanes could be formed by the reaction of an isocyanate with an alcohol.[2] This discovery was a critical step, establishing the fundamental reactivity of the isocyanate group, which would become central to this compound and polyurethane chemistry.

-

Reaction:

-

Reactants: Methyl isocyanate (CH₃NCO) and Ethanol (B145695) (C₂H₅OH).

-

Product: Ethyl N-methylthis compound.

-

-

General Procedure (Reconstructed):

-

Methyl isocyanate is prepared (Wurtz's method involved reacting potassium cyanate (B1221674) with dimethyl sulfate).

-

The prepared methyl isocyanate is carefully combined with ethanol, likely in a sealed vessel to contain the volatile isocyanate.

-

The reaction proceeds, often exothermically, as the hydroxyl group of the ethanol attacks the electrophilic carbon of the isocyanate group.

-

The resulting product, a simple urethane, is then isolated and purified.

-

This foundational experiment established the core synthetic route to carbamates via isocyanates, a method that remains fundamental today.

Key Rearrangement Reactions for this compound Synthesis

In the late 19th century, two major name reactions were discovered that provided alternative and powerful routes to isocyanates, the key precursors for carbamates. These rearrangement reactions, which involve the migration of an alkyl or aryl group to an electron-deficient nitrogen atom, became indispensable tools in organic synthesis.

The Hofmann Rearrangement (1881)

In 1881, August Wilhelm von Hofmann discovered that a primary amide could be converted to a primary amine with one less carbon atom by treatment with bromine in an alkaline solution.[3] The key to this transformation is the formation of an isocyanate intermediate.[3] By trapping this intermediate with an alcohol, a this compound can be synthesized.

The original 1881 procedure involved treating an amide with bromine and a strong base. To form a this compound, the reaction is performed in an alcoholic solvent.

-

Reaction:

-

Reactants: A primary amide (e.g., Benzamide), Bromine (Br₂), a strong base (e.g., Sodium Hydroxide (B78521), NaOH), and an alcohol (e.g., Methanol, CH₃OH).

-

Intermediate: Phenyl isocyanate.

-

Product: Methyl phenylthis compound.

-

-

General Procedure:

-

The primary amide is dissolved in the chosen alcohol (e.g., methanol).

-

A solution of bromine in the same alcohol is added.

-

A solution of sodium hydroxide is then added, and the mixture is heated.

-

The reaction proceeds through the formation of an N-bromoamide, which rearranges to the isocyanate.

-

The isocyanate is immediately trapped by the alcohol solvent to form the corresponding this compound.

-

The this compound product is then isolated and purified.

-

The Curtius Rearrangement (1890s)

Discovered by Theodor Curtius, this reaction involves the thermal decomposition of an acyl azide (B81097) to form an isocyanate.[4][5] Like the Hofmann rearrangement, the isocyanate can be trapped with an alcohol to yield a this compound.

Curtius's original work from 1894 detailed a two-step process to generate the key acyl azide intermediate from a carboxylic acid derivative.[4]

-

Reaction:

-

Reactants: Acyl chloride (e.g., Benzoyl chloride), Sodium azide (NaN₃), and an alcohol (e.g., Ethanol, C₂H₅OH).

-

Intermediate: Benzoyl azide, followed by Phenyl isocyanate.

-

Product: Ethyl phenylthis compound.

-

-

General Procedure:

-

Acyl Azide Formation: An acyl chloride is reacted with sodium azide in a suitable solvent to form the acyl azide. This intermediate is often not isolated due to its potentially explosive nature.

-

Rearrangement and Trapping: The solution containing the acyl azide is heated. The acyl azide rearranges to the isocyanate with the loss of nitrogen gas.

-

In the presence of an alcohol (which can be the solvent), the isocyanate is trapped in situ to form the this compound.

-

The final this compound product is isolated and purified.

-

The Dawn of a New Era: Polyurethanes

The early 20th century saw the application of fundamental this compound chemistry to create entirely new classes of materials.

Otto Bayer and the Invention of Polyurethane (1937)

In 1937, Otto Bayer and his team at IG Farben in Germany were seeking to create synthetic fibers to compete with nylon.[2] Their work led to the discovery of the polyaddition reaction between diisocyanates and diols, which formed polymers linked by this compound (urethane) groups. This invention, patented in 1937, marked the birth of polyurethanes, a remarkably versatile class of polymers.

The original patent described the reaction of a diisocyanate with a diol to form a polyurethane.

-

Reaction:

-

Monomers: A diisocyanate (e.g., Hexamethylene diisocyanate, HDI) and a diol (e.g., 1,4-Butanediol).

-

Product: Polyurethane.

-

-

General Procedure:

-

The diol and diisocyanate monomers are mixed, often in the presence of a catalyst.

-

An exothermic polyaddition reaction occurs, where the hydroxyl groups of the diol add across the isocyanate groups of the diisocyanate.

-

This step-growth polymerization forms long polymer chains linked by this compound functional groups.

-

The resulting polymer is then processed into its final form (e.g., fiber, foam, elastomer).

-

Quantitative Data Summary

Historical records from the 19th and early 20th centuries often lack the detailed quantitative data common in modern publications. However, based on reconstructions and subsequent work, the following data can be presented.

| Discovery/Reaction | Discoverer(s) | Year | Reactants | Product | Typical Yield (%) | Key Physical Property |

| First Urethane Synthesis | Charles-Adolphe Wurtz | 1849 | Isocyanate + Alcohol | Simple this compound | Not specified | - |

| Hofmann Rearrangement | August W. von Hofmann | 1881 | Amide + Br₂ + Base + Alcohol | This compound | ~70% (modern methods) | - |

| Curtius Rearrangement | Theodor Curtius | 1894 | Acyl Azide + Alcohol | This compound | >75% (modern methods) | - |

| Polyurethane Synthesis | Otto Bayer et al. | 1937 | Diisocyanate + Diol | Polyurethane | High (polymerization) | Varies by monomer |

| Benzoyl Azide Synthesis | Theodor Curtius | 1894 | Benzoyl Chloride + NaN₃ | Benzoyl Azide | Not specified | M.p. 28-30 °C[4] |

Visualizing Key Pathways and Workflows

This compound Synthesis Pathways

The three primary historical pathways to this compound synthesis all converge on the critical isocyanate intermediate.

Experimental Workflow: Hofmann Rearrangement

The laboratory procedure for the Hofmann rearrangement involves a specific sequence of reagent additions and heating to generate and trap the isocyanate.

Signaling Pathway: Acetylcholinesterase Inhibition

Carbamates like physostigmine exert their biological effects by inhibiting acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine (B1216132) (ACh). This leads to an accumulation of ACh in the synapse, enhancing cholinergic signaling. The inhibition is reversible.

Conclusion

The history of this compound chemistry is a testament to the power of fundamental research in driving innovation across diverse scientific fields. From the initial isolation of a natural product to the deliberate synthesis of simple urethanes by Wurtz, and the elegant rearrangement reactions developed by Hofmann and Curtius, the 19th century laid the essential groundwork. This foundation enabled the revolutionary invention of polyurethanes by Bayer in the 20th century and the rational design of countless this compound-based drugs and agrochemicals. For today's researchers, this history offers not only a rich scientific narrative but also a collection of robust and versatile synthetic methodologies that continue to be refined and applied in the quest for new molecules and materials.

References

- 1. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Curtius Rearrangement [organic-chemistry.org]

- 3. The History of Polyurethane - Otto Bayer [theinventors.org]

- 4. 80 Years of Polyurethane - ChemistryViews [chemistryviews.org]

- 5. Otto Bayer and the History of Polyurethane [thoughtco.com]

Theoretical Studies on Carbamate Bond Rotational Barriers: An In-depth Technical Guide

The carbamate functional group is a cornerstone in medicinal chemistry and drug design, frequently employed as a stable and effective peptide bond surrogate.[1] Its presence in a molecule imparts a degree of conformational restriction due to the partial double bond character of the C–N bond, a phenomenon known as amide resonance.[1] Understanding the energy barrier to rotation around this bond is critical for designing molecules with specific three-dimensional structures, which in turn dictates their interaction with biological targets. This guide provides a comprehensive overview of the theoretical and experimental methodologies used to study this compound bond rotational barriers, presenting key data and workflows for researchers, scientists, and drug development professionals.

The Underlying Principles of this compound Bond Rotation

The hindered rotation in carbamates arises from the delocalization of the nitrogen atom's lone pair of electrons into the carbonyl group. This resonance creates a partial double bond, resulting in a significant energy barrier to rotation. This phenomenon is described by three primary resonance structures, which contribute to the overall stability of the this compound moiety.[1]

Due to this restricted rotation, carbamates can exist as two distinct planar conformers, typically referred to as syn and anti isomers.[1] In most cases, the anti rotamer is energetically favored by approximately 1.0–1.5 kcal/mol due to steric and electrostatic factors, though in some instances, the energy difference can be negligible, leading to a nearly equal mixture of both isomers.[1] The rotational barrier in carbamates is generally 3–4 kcal/mol lower than that in analogous amides, a difference attributed to electronic and steric perturbations from the ester oxygen atom.[1]

Methodologies for Studying Rotational Barriers

The investigation of this compound rotational barriers employs a synergistic approach, combining computational (theoretical) calculations with experimental validation, primarily through dynamic nuclear magnetic resonance (DNMR) spectroscopy.

Computational Protocols

Theoretical calculations, particularly Density Functional Theory (DFT), are powerful tools for modeling the rotational process and calculating the associated energy barriers.

Typical Workflow: The process involves calculating the energies of the ground state (the stable conformer) and the transition state for rotation. The rotational energy barrier is the difference between these two energy values.[2][3]

-

Structure Optimization: The geometries of the ground state (GS) and transition state (TS) are optimized. The GS is a minimum on the potential energy surface, while the TS is a first-order saddle point.

-

Frequency Calculations: These are performed to confirm the nature of the stationary points (no imaginary frequencies for the GS, one imaginary frequency for the TS) and to obtain zero-point vibrational energy (ZPVE) corrections.

-

Energy Calculation: Single-point energy calculations are often performed at a higher level of theory or with a larger basis set for greater accuracy. Commonly used methods include the B3LYP functional with basis sets like 6-311+G**.[4]

-

Solvent Modeling: To simulate solution-phase behavior, continuum reaction field models, such as the Self-Consistent Reaction Field (SCRF) theory, are applied to account for the effect of the solvent.[4][5]

Experimental Protocols: Dynamic NMR (DNMR) Spectroscopy

DNMR spectroscopy is the primary experimental technique for measuring the rates of conformational exchange, such as bond rotation.

Experimental Principles: At low temperatures, the rotation around the C–N bond is slow on the NMR timescale, allowing for the observation of separate, distinct signals for the syn and anti rotamers.[6] As the temperature is increased, the rate of rotation accelerates. At a specific temperature, known as the coalescence temperature (Tc), the two distinct signals broaden and merge into a single, time-averaged signal.[6] By analyzing the spectrum at this temperature, the free energy of activation (ΔG‡), which represents the rotational barrier, can be determined.

Methodology:

-

Sample Preparation: The this compound of interest is dissolved in a suitable deuterated solvent (e.g., CDCl₃, THF-d₈, acetone-d₆).[4][7][8]

-

Data Acquisition: ¹H or ¹³C NMR spectra are acquired over a range of temperatures on a high-field NMR spectrometer (e.g., 300 or 500 MHz).[4][9] The temperature is carefully calibrated.

-

Data Analysis:

-

The coalescence temperature (Tc) is identified.[6]

-

The limiting chemical shift difference (Δν) between the signals of the two rotamers is measured from a spectrum at a temperature well below coalescence.[8]

-

The rate constant for rotation (k) at coalescence is calculated.

-

The Gibbs free energy of activation (ΔG‡) is then calculated using the Eyring equation.[6][10]

-

Key Factors Influencing Rotational Barriers

The magnitude of the this compound rotational barrier is sensitive to a variety of structural and environmental factors.

-

Electronic Effects: The electronic nature of substituents, particularly on the nitrogen atom, plays a crucial role. Electron-donating groups (EDGs) on the nitrogen increase the electron density, enhancing the C–N double bond character and thus increasing the rotational barrier.[6][11] Conversely, electron-withdrawing groups (EWGs) decrease the C–N double bond character by delocalizing the nitrogen lone pair, which lowers the rotational barrier.[6][9][12] This relationship has been quantified using linear free energy relationships, such as Hammett plots.[6]

-

Steric Effects: Significant steric hindrance can force the N-aryl ring out of co-planarity with the this compound C–N bond, which can attenuate the resonance effects of substituents on the ring.[6]

-

Solvent Effects: The influence of the solvent is complex. For tertiary carbamates, the rotational barrier shows very little dependence on solvent polarity, a stark contrast to amides.[4][5] This has been attributed to a relatively small molecular dipole moment and similar dipole moments between the ground and transition states.[4][5] However, primary carbamates, which can act as hydrogen bond donors, exhibit a more pronounced solvent dependence.[7][11] In hydrogen-bond-accepting solvents like acetone, the ground state is stabilized more than the transition state, leading to a higher rotational barrier.[7][11]

Quantitative Data on Rotational Barriers

The following tables summarize key quantitative data from various studies, illustrating the impact of different factors on the rotational barrier (ΔG‡).

Table 1: Effect of N-Substitution on Rotational Barriers

| Compound Class | Substitution | ΔG‡ (kcal/mol) | Method | Conditions | Reference(s) |

| N-Alkylthis compound | Alkyl | ~16 | DNMR | - | [9][12] |

| N-Phenylthis compound | Phenyl (EWG) | 12.3 - 12.5 | DNMR | CDCl₃ | [8][9][12] |

| N-(2-pyridyl)this compound | 2-pyridyl (EWG) | 10.2 | DNMR | THF-d₈ | [8] |

| N-(2-pyrimidyl)this compound | 2-pyrimidyl (strong EWG) | < 9 | DNMR / DFT | THF-d₈ | [8][9][12] |

| Primary Carbamates | -H (vs Alkyl) | 12.4 - 14.3 | DNMR | CDCl₃, Acetone-d₆ | [7][11] |

Table 2: Electronic Effects of Aryl Substituents on t-Butyl N-methyl-N-aryl Carbamates

| N-Aryl Substituent | ΔG‡ (kcal/mol) | Method | Conditions (Solvent, Temp) | Reference(s) |

| 4-CN (strong EWG) | 10.7 | DNMR | CDCl₃, 243 K | [6] |

| 4-Br | 11.8 | DNMR | CDCl₃, 243 K | [6] |

| 4-H | 12.1 | DNMR | CDCl₃, 243 K | [6] |

| 4-CH₃ | 12.6 | DNMR | CDCl₃, 243 K | [6] |

| 4-OCH₃ (strong EDG) | 13.2 | DNMR | CDCl₃, 243 K | [6] |

Table 3: Solvent Effects on this compound Rotational Barriers

| Compound | Solvent | ΔG‡ (kcal/mol) | Method | Comments | Reference(s) |

| Cyclohexyl N,N-dimethylthis compound | CS₂ | ~15 | DNMR | Tertiary this compound | [4] |

| Cyclohexyl N,N-dimethylthis compound | CH₂Cl₂ | ~15 | DNMR | Insensitive to polarity | [4] |

| Cyclohexyl N,N-dimethylthis compound | CH₃CN | ~15 | DNMR | Insensitive to polarity | [4] |

| Primary Carbamates (avg.) | CDCl₃ | ~12.7 | DNMR | Primary this compound | [11] |

| Primary Carbamates (avg.) | Acetone-d₆ | ~14.0 | DNMR | Barrier increases in H-bond acceptor | [11] |

Conclusion

The rotational barrier of the this compound C–N bond is a fundamental property with significant implications for molecular design. A combination of computational methods like DFT and experimental techniques, predominantly DNMR spectroscopy, provides a robust framework for its characterization. The barrier height is a tunable parameter, sensitive to the electronic nature of substituents, steric constraints, and the solvent environment. Electron-withdrawing groups on the nitrogen atom consistently lower the barrier, while electron-donating groups raise it. While tertiary carbamates are notably insensitive to solvent polarity, primary carbamates show increased rotational barriers in hydrogen-bond-accepting solvents. This detailed understanding allows for the rational design of conformationally constrained molecules, a critical aspect in the development of potent and selective therapeutic agents.

References

- 1. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biomedres.us [biomedres.us]

- 3. biomedres.us [biomedres.us]

- 4. diverdi.colostate.edu [diverdi.colostate.edu]

- 5. Computational analysis of the solvent effect on the barrier to rotation about the conjugated C-N bond in methyl N, N-dimethylthis compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. www3.nd.edu [www3.nd.edu]

- 7. electronicsandbooks.com [electronicsandbooks.com]

- 8. www3.nd.edu [www3.nd.edu]

- 9. Unusually low barrier to this compound C-N rotation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

Carbamate Derivatives as Potential Enzyme Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbamate derivatives represent a versatile class of organic compounds with a broad spectrum of biological activities. Their structural motif, characterized by a carbonyl group flanked by an oxygen and a nitrogen atom, allows for diverse chemical modifications, leading to a wide array of pharmacological properties. A particularly significant application of this compound derivatives is their role as enzyme inhibitors. By interacting with the active sites of various enzymes, these compounds can modulate critical physiological and pathological processes. This technical guide provides an in-depth exploration of this compound derivatives as potential enzyme inhibitors, focusing on their mechanisms of action, quantitative inhibitory data, experimental protocols for their evaluation, and their impact on key signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.